molecular formula C7H9NO4 B092203 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 15568-88-4

5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B092203
CAS RN: 15568-88-4
M. Wt: 171.15 g/mol
InChI Key: NBFFWEHAIAWVHY-UHFFFAOYSA-N
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Description

5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a compound with the CAS Number: 15568-88-4 . It has a molecular weight of 171.15 . The compound is a solid and has a melting point between 210.5 - 211.5 .


Synthesis Analysis

The synthesis of similar compounds, such as 5-(aminomethylene)thiazolidine-2,4-diones, has been achieved using a wide range of heterocyclic models derived from eight drug-like molecules . The primary aim of this study was to combine medicinally known, biologically active molecules bearing a 2° amine functionality with a thiazolidinedione ring via an amino-methylene linker .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point between 210.5 - 211.5 . Other physical and chemical properties such as hardness, malleability, solubility, electrical conductivity, and density can be determined using various analytical techniques .

Scientific Research Applications

Synthesis and Derivative Formation

5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione and its derivatives are primarily used in the field of organic synthesis. For instance, its reactions with various reagents like m-chloroperbenzoic acid, triphenylphosphine, and aqueous ammonia lead to the formation of different derivatives, showcasing its utility as a versatile reactant in synthetic chemistry (Al-Sheikh et al., 2009).

Crystal Structure Analysis

The crystal and molecular structures of derivatives of this compound have been a subject of study, helping in understanding the compound's molecular geometry and packing arrangements in crystals. For instance, studies have analyzed its structure to understand the interaction patterns and conformation within the crystals (Stepina et al., 2015).

Chemical Reactions and Interactions

This compound and its derivatives undergo various chemical reactions, yielding new compounds and enabling the study of reaction mechanisms. For example, its interaction with isopropylidene malonate and aromatic aldehydes in water using hexadecyltrimethylammonium bromide as a catalyst is noted for its high yield and environmental friendliness, making it an attractive procedure for synthesis (Jin et al., 2006).

Electrochemical and Thermal Properties

Studies have explored the electrochemical behavior of derivatives of this compound, contributing to a deeper understanding of its electronic properties. For instance, the vibrational, optical, electrochemical, and thermal properties of its derivatives have been investigated, providing insights into its stability and electronic structure (Antunes et al., 2021).

Synthesis of Medical Precursors

The compound has also been used in the synthesis of medically relevant compounds. For example, it reacts with active methylene nitriles to afford pyridine derivatives, which are valuable as drug precursors or ligands (Dotsenko et al., 2019).

Safety and Hazards

The safety data sheet for 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione can be found on various chemical databases . It provides information about the potential hazards, safe handling procedures, and emergency measures.

properties

IUPAC Name

5-(aminomethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c1-7(2)11-5(9)4(3-8)6(10)12-7/h3H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFFWEHAIAWVHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CN)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372822
Record name 5-(Aminomethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15568-88-4
Record name 5-(Aminomethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the significance of the hydrogen bonding pattern observed in the crystal structure of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione?

A1: The crystal structure of this compound reveals a network of intermolecular hydrogen bonds, connecting the molecules into chains. [] This intermolecular interaction is significant as it influences the compound's physical properties, such as melting point and solubility. Additionally, an intramolecular N—H⋯O hydrogen bond to a carbonyl O atom forms a six-membered ring within the molecule. [] This intramolecular hydrogen bond can influence the compound's stability and reactivity.

Q2: How does the conformation of this compound relate to its spectroscopic properties?

A2: Spectroscopic analyses, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, indicate that this compound and related compounds exist predominantly in the chelated enamino-diketone form. [] This conformation, with its fixed ZZE-alignment, contributes to a planar or nearly planar conjugated core within the molecule. [] The planarity and electron delocalization within this conjugated system directly influence the compound's spectroscopic properties, such as specific absorption bands in IR and Raman spectra.

Q3: What unique reactivity does this compound exhibit at high temperatures?

A3: Pyrolysis studies demonstrate that this compound and its derivatives undergo specific hydrogen transfer reactions. [] These reactions are driven by the thermal energy applied and lead to the functionalization of the amino substituent. The specific products formed are dependent on the nature of the amino substituent. For example, tertiary amino substrates yield 1,2-dihydropyrrol-3-ones, while secondary amino substrates can yield quinolin-4-ones or enaminoenaminones. [] This thermal reactivity highlights the synthetic potential of this compound as a precursor for various nitrogen-containing heterocycles.

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